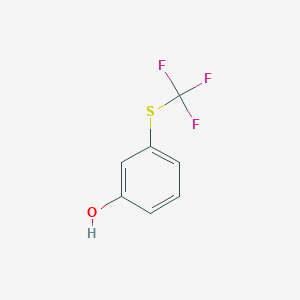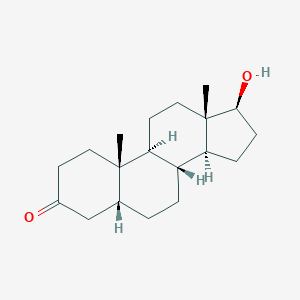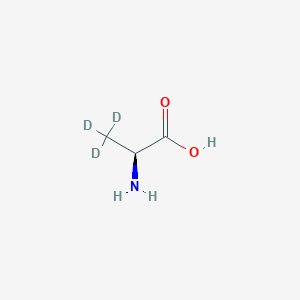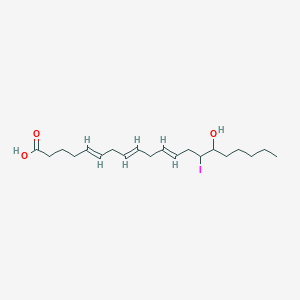
Pentafluoro-(iodomethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoro-(iodomethyl)benzene: is an organofluorine compound with the molecular formula C7H2F5I . It consists of a benzene ring substituted with five fluorine atoms and one iodomethyl group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalyst Preparation: Pentafluoro-(iodomethyl)benzene is used in the preparation of catalysts, particularly in ethene oligomerization.
Biology and Medicine:
Radical Ion Formation: The compound is used to study the formation of radical ions in aqueous solutions.
Industry:
Plasma Processing:
Wirkmechanismus
Target of Action
Pentafluoro-(iodomethyl)benzene, also known as Iodopentafluorobenzene, is primarily used in the preparation of potent competitive inhibitors of Type II Dehydroquinase . Dehydroquinase is an enzyme that plays a crucial role in the biosynthetic pathway of aromatic amino acids in microorganisms .
Mode of Action
It is known to form supramolecular complexes with aromatic electron donors by forming halogen bonds to form discrete heterodimeric aggregates . This suggests that it may interact with its targets through halogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Pentafluoro-(iodomethyl)benzene is involved in the inhibition of the biochemical pathway of aromatic amino acid biosynthesis . By inhibiting the enzyme Dehydroquinase, it disrupts this pathway, affecting the downstream production of aromatic amino acids in microorganisms .
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (1994±400 °C at 760 mmHg), and vapor pressure (05±04 mmHg at 25°C) suggest that it may have low bioavailability due to its high boiling point and low vapor pressure .
Result of Action
The primary result of Pentafluoro-(iodomethyl)benzene’s action is the inhibition of the enzyme Dehydroquinase, leading to a disruption in the biosynthesis of aromatic amino acids in microorganisms . This can potentially lead to the death of the microorganism or halt its growth.
Action Environment
The action, efficacy, and stability of Pentafluoro-(iodomethyl)benzene can be influenced by various environmental factors. For instance, its boiling point and vapor pressure suggest that it may be more stable and effective in a low-temperature environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Defluorination of Highly Fluorinated Cyclohexanes: One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron.
Dehydrofluorination of Polyfluorinated Cyclohexane: Another method involves the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide (KOH).
Industrial Production Methods: While specific industrial production methods for pentafluoro-(iodomethyl)benzene are not widely documented, the synthesis typically involves the aforementioned laboratory techniques scaled up for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Pentafluoro-(iodomethyl)benzene can undergo substitution reactions where the iodine atom is replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.
Major Products:
Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.
Iodopentafluorobenzene: Similar to pentafluoro-(iodomethyl)benzene but lacks the methyl group.
Uniqueness: Pentafluoro-(iodomethyl)benzene is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and properties compared to other fluorinated benzenes.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQNUNUFNYQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376680 |
Source


|
| Record name | Pentafluoro-(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111196-50-0 |
Source


|
| Record name | Pentafluoro-(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)

![[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B52465.png)






